DNPS-Gly-o-Bzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNPS-Gly-o-Bzl, also known as dinitrophenylsulfenyl-glycine-o-benzyl ester, is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dinitrophenylsulfenyl group attached to a glycine residue, which is further esterified with a benzyl group. The unique structure of this compound makes it a valuable tool in biochemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNPS-Gly-o-Bzl typically involves the following steps:
Formation of the Dinitrophenylsulfenyl Group: This is achieved by reacting dinitrophenyl chloride with a suitable thiol compound under basic conditions.
Attachment to Glycine: The dinitrophenylsulfenyl group is then attached to glycine through a nucleophilic substitution reaction.
Esterification with Benzyl Alcohol: The final step involves esterifying the glycine residue with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of dinitrophenyl chloride and thiol compounds are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DNPS-Gly-o-Bzl undergoes several types of chemical reactions, including:
Oxidation: The dinitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
DNPS-Gly-o-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of DNPS-Gly-o-Bzl involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity or stability.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dinitrophenylsulfenyl-alanine-o-benzyl ester: Similar structure but with alanine instead of glycine.
Dinitrophenylsulfenyl-serine-o-benzyl ester: Contains serine in place of glycine.
Dinitrophenylsulfenyl-threonine-o-benzyl ester: Threonine replaces glycine in this compound.
Uniqueness
DNPS-Gly-o-Bzl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine residue provides a simple and versatile backbone, while the dinitrophenylsulfenyl and benzyl ester groups offer unique chemical properties that are not found in similar compounds.
Properties
CAS No. |
32943-09-2 |
---|---|
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
benzyl 2-[(2,4-dinitrophenyl)sulfanylamino]acetate |
InChI |
InChI=1S/C15H13N3O6S/c19-15(24-10-11-4-2-1-3-5-11)9-16-25-14-7-6-12(17(20)21)8-13(14)18(22)23/h1-8,16H,9-10H2 |
InChI Key |
FECWQAFGNJYDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.